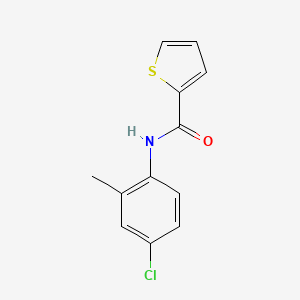

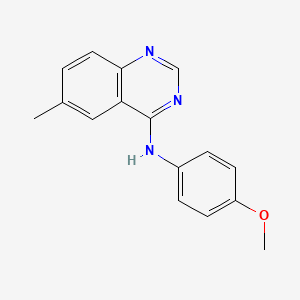

![molecular formula C16H18N2O3S B5519559 N-苄基-4-{[(甲基磺酰基)氨基]甲基}苯甲酰胺](/img/structure/B5519559.png)

N-苄基-4-{[(甲基磺酰基)氨基]甲基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is part of a broader class of chemicals that have been investigated for their potential in medicinal chemistry, particularly for their roles in antiarrhythmic activity, as well as their molecular structure and properties.

Synthesis Analysis

The synthesis of similar sulfonamide compounds has been reported, where various methodologies are employed to achieve the desired chemical structure. For instance, Ellingboe et al. (1992) described the synthesis and antiarrhythmic activity of a series of benzamides and sulfonamides, highlighting the potent Class III activity of selected compounds without effects on conduction both in vitro and in vivo (Ellingboe et al., 1992). Additionally, synthetic pathways involving diazotization, Sandmeyer reaction, and other steps have been explored for the preparation of related compounds, indicating a complex but feasible synthesis process for similar molecules (Yang Jian-she, 2009).

Molecular Structure Analysis

Studies focusing on the molecular structure of sulfonamide derivatives, including density functional theory (DFT) calculations, vibrational frequency analysis, and potential energy distribution (PED), have been conducted to understand the reactivity nature and structural behavior of these molecules (A. FazilathBasha et al., 2021).

Chemical Reactions and Properties

Research on similar sulfonamide compounds has revealed a variety of chemical reactions and properties, including their roles in prodrug forms, where derivatives are evaluated as potential prodrug forms for the sulfonamide group, showing enzymatic hydrolysis to yield the parent sulfonamide in quantitative amounts (J. D. Larsen et al., 1988).

Physical Properties Analysis

The physical properties, such as crystal structure and hydrogen bonding patterns, of related compounds have been thoroughly investigated. For instance, the crystal structure and Hirshfeld surface analysis of a related molecule were determined, showing the stabilization of the structure by intramolecular and intermolecular hydrogen bonds (Koffi Sénam Etsè et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity descriptors, natural bond orbital analysis, and frontier molecular orbital (FMOs) analysis, have been characterized for sulfonamide compounds to understand their reactivity and potential biological activity (A. FazilathBasha et al., 2021).

科学研究应用

前药开发

研究表明,对磺酰胺衍生物(如“N-苄基-4-{[(甲基磺酰基)氨基]甲基}苯甲酰胺”)感兴趣,用于前药的开发。例如,合成了模型磺酰胺的各种 N-酰基衍生物,并将其评估为潜在的前药形式,旨在提高生理 pH 值下的水溶性和亲脂性,这是有效药物递送的关键参数 (Larsen、Bundgaard 和 Lee,1988 年)。

抗心律失常活性

合成了一系列化合物,包括与“N-苄基-4-{[(甲基磺酰基)氨基]甲基}苯甲酰胺”相关的化合物,并测试了它们的 III 类抗心律失常活性。这些化合物在体外和体内已显示出治疗心律失常的潜力,而不会影响传导,表明它们在靶向心脏节律紊乱方面具有特异性和有效性 (Ellingboe 等人,1992 年)。

酶抑制

研究还探讨了在抑制碳酸酐酶(一种参与各种生理过程的酶)中使用磺酰胺衍生物。已研究具有磺酰胺基团的化合物的对不同碳酸酐酶同工型的抑制效应,这可能对治疗与酶失调相关的疾病有影响 (Abdoli、Bozdağ、Angeli 和 Supuran,2018 年)。

水净化和脱盐

在材料科学中,磺酰胺衍生物已用于合成用于水净化和脱盐技术的新型聚合物。例如,聚磺酰基氨基苯甲酰胺 (PSAB) 的合成及其在海水脱盐复合膜中的应用显示了磺酰胺衍生物在解决与水资源短缺相关的全球挑战方面的多功能性 (Padaki 等人,2012 年)。

化学合成和表征

磺酰胺化合物的化学合成和表征为其在各个科学领域的应用提供了基础知识。例如,具有磺酰胺衍生物的金属配合物的合成说明了这些化合物在催化和材料科学研究中的潜力 (Orie、Ike 和 Nzeneri,2021 年)。

属性

IUPAC Name |

N-benzyl-4-(methanesulfonamidomethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-22(20,21)18-12-14-7-9-15(10-8-14)16(19)17-11-13-5-3-2-4-6-13/h2-10,18H,11-12H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFFZAQEZQYPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973723 |

Source

|

| Record name | N-Benzyl-4-{[(methanesulfonyl)amino]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5815-46-3 |

Source

|

| Record name | N-Benzyl-4-{[(methanesulfonyl)amino]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

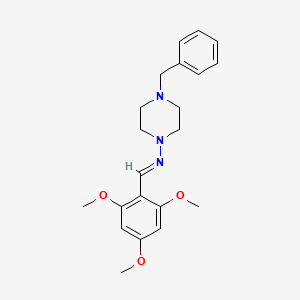

![2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol](/img/structure/B5519487.png)

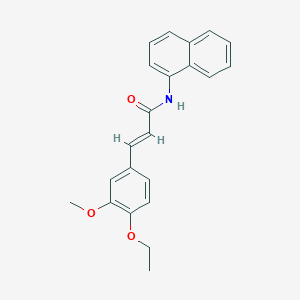

![2-(3-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5519489.png)

![(4aS*,8aS*)-2-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)octahydroisoquinolin-4a(2H)-ol](/img/structure/B5519510.png)

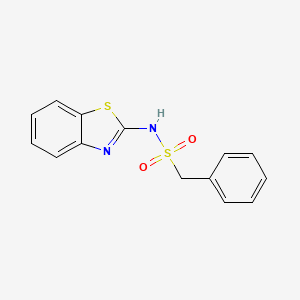

![2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane](/img/structure/B5519517.png)

![3-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3,9-diazaspiro[5.6]dodecan-10-one](/img/structure/B5519531.png)

![methyl [(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5519551.png)

![7-(difluoromethyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5519562.png)

![1-[2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5519566.png)